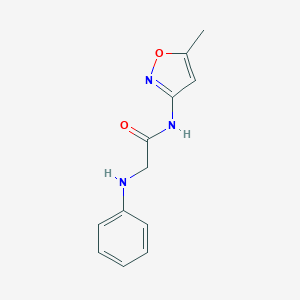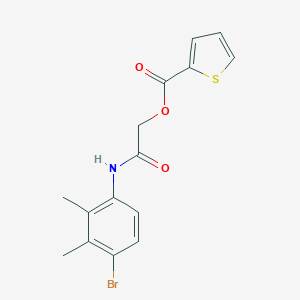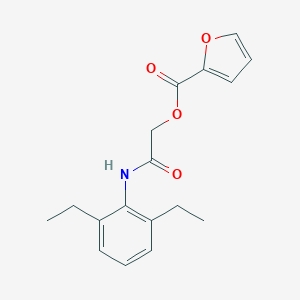
2-anilino-N-(5-methyl-3-isoxazolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-anilino-N-(5-methyl-3-isoxazolyl)acetamide, also known as Sunitinib, is a small molecule drug that is used in the treatment of cancer. It was first synthesized in 1998 and was approved by the FDA in 2006 for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. Sunitinib works by inhibiting multiple receptor tyrosine kinases, which are involved in tumor growth and angiogenesis.
Wirkmechanismus
2-anilino-N-(5-methyl-3-isoxazolyl)acetamide works by inhibiting multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT). These receptors are involved in tumor growth and angiogenesis, and by inhibiting them, this compound can prevent the growth and spread of cancer cells.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are complex and varied. In addition to its effects on receptor tyrosine kinases, this compound has been shown to inhibit other signaling pathways involved in cancer growth and metastasis, such as the mTOR pathway. This compound has also been shown to have anti-inflammatory and immunomodulatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-anilino-N-(5-methyl-3-isoxazolyl)acetamide in lab experiments is its specificity for receptor tyrosine kinases, which allows researchers to study the effects of inhibiting these pathways in a controlled manner. However, one limitation of using this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research involving 2-anilino-N-(5-methyl-3-isoxazolyl)acetamide. One area of interest is the development of combination therapies that can enhance the efficacy of this compound in the treatment of cancer. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to this compound treatment. Finally, there is ongoing research into the use of this compound in the treatment of other diseases beyond cancer, such as Alzheimer's disease and pulmonary arterial hypertension.
Synthesemethoden
The synthesis of 2-anilino-N-(5-methyl-3-isoxazolyl)acetamide involves several steps, including the reaction of 5-methylisoxazole-3-carboxylic acid with aniline to form 5-methylisoxazole-3-carboxyanilide. This intermediate is then reacted with chloroacetyl chloride to form 2-chloro-N-(5-methyl-3-isoxazolyl)acetamide. Finally, the chloro group is replaced with an amino group using a palladium-catalyzed reaction with aniline.
Wissenschaftliche Forschungsanwendungen
2-anilino-N-(5-methyl-3-isoxazolyl)acetamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including renal cell carcinoma, gastrointestinal stromal tumors, and pancreatic neuroendocrine tumors. In addition, this compound has shown promise in the treatment of other diseases, such as Alzheimer's disease and pulmonary arterial hypertension.
Eigenschaften
Molekularformel |
C12H13N3O2 |
|---|---|
Molekulargewicht |
231.25 g/mol |
IUPAC-Name |
2-anilino-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
InChI |
InChI=1S/C12H13N3O2/c1-9-7-11(15-17-9)14-12(16)8-13-10-5-3-2-4-6-10/h2-7,13H,8H2,1H3,(H,14,15,16) |
InChI-Schlüssel |
PJORONOIDWNRPF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NC(=O)CNC2=CC=CC=C2 |
Kanonische SMILES |
CC1=CC(=NO1)NC(=O)CNC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{4-[(4-Methylbenzoyl)oxy]phenyl}-2-oxoethyl 1-cyclohexyl-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270907.png)
![2-{4-[(3-Methoxybenzoyl)oxy]phenyl}-2-oxoethyl 1-cyclohexyl-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270908.png)

![2-Oxo-2-[(1-phenylethyl)amino]ethyl 2-thiophenecarboxylate](/img/structure/B270911.png)
![2-Oxo-2-{4-[(2-thienylcarbonyl)oxy]phenyl}ethyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270915.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate](/img/structure/B270916.png)
![2-{4-[(4-Methylbenzoyl)oxy]phenyl}-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate](/img/structure/B270917.png)
![2-{4-[(3-Methoxybenzoyl)oxy]phenyl}-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate](/img/structure/B270918.png)
![2-(4-{[(3-Methoxyphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B270921.png)

![2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270926.png)
![2-[(4-bromo-2,3-dimethylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270928.png)
![2-[(2-methoxyphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270929.png)
![2-[(2-ethylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270930.png)